Tantalum trichloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tantalum chloride, also known as tantalum trichloride, is a non-stoichiometric chemical compound with a range of compositions from TaCl2.9 to TaCl3.1 . It appears as a black-green solid and has a molar mass of 287.30 g/mol . Tantalum chloride is primarily used in the field of inorganic chemistry for the synthesis of various tantalum-containing compounds.

准备方法

Tantalum chloride can be prepared through several methods:

Reduction of Tantalum(V) Chloride with Tantalum Metal: This method involves heating tantalum(V) chloride to 305°C, passing the vapor over tantalum foil at 600°C, and condensing the trichloride at 365°C.

Thermal Decomposition of Tantalum(IV) Chloride: Tantalum(IV) chloride is thermally decomposed, with the removal of volatile tantalum(V) chloride, leaving behind tantalum chloride.

Salt-Free Reduction: A toluene solution of tantalum(V) chloride is reduced with 1,4-disilyl-cyclohexadiene in the presence of ethylene, producing a complex of tantalum chloride.

化学反应分析

Decomposition and Disproportionation

TaCl₃ undergoes thermal instability and hydrolysis under specific conditions:

Thermal Disproportionation

Above 500°C, TaCl₃ decomposes into TaCl₅ and lower chlorides :

4TaCl3→TaCl5+3TaCl2.5

Hydrolysis

Complexation Reactions

TaCl₃ forms monomeric and dimeric complexes with various ligands, influencing its reactivity:

Reduction and Cluster Formation

Reduction of TaCl₃ yields anionic and neutral clusters, critical in materials science:

-

[Ta₆Cl₁₈]⁴⁻ : Octahedral Ta₆ core with edge-sharing Cl bridges .

-

[Ta₆Cl₁₄₄](pplx://action/followup) : Water-containing cluster with mixed oxidation states .

Organometallic Reactions

TaCl₃ serves as a precursor in organotantalum chemistry:

Alkylation and Alkylidene Formation

Reaction with alkyl lithium reagents proceeds via α-hydrogen elimination:

TaCl3+3RLi→TaR3+3LiCl

Subsequent alkylation forms thermally unstable tetraalkyl complexes, which rearrange to alkylidenes.

Cyclopentadienyl Complexes

Reaction with Na(C₅H₅) yields cyclopentadienyl derivatives:

TaCl3+2NaC5H5→Cp2TaCl+2NaCl

Redox Reactions

TaCl₃ participates in redox processes, often mediated by nitrogen ligands:

Reduction by Pyridine

TaCl3+3C5H5N→TaCl3(C5H5N)3

Forms adducts that further reduce to lower oxidation states under inert conditions.

科学研究应用

Chemical Synthesis

Tantalum Trichloride as a Precursor:

this compound is extensively used as a precursor in the synthesis of various tantalum-containing compounds. It plays a crucial role in chemical vapor deposition processes, where it can be transformed into tantalum metal or tantalum oxide films. These films are essential for applications in microelectronics and semiconductor devices due to their excellent dielectric properties and thermal stability .

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Chemical Vapor Deposition | Used to deposit tantalum films on substrates for electronic components. |

| Synthesis of Complexes | Forms complexes with ligands for various chemical reactions. |

| Catalysis | Acts as a catalyst in organic reactions, including oxidation and polymerization. |

Electronics Industry

Capacitors and Resistors:

this compound is vital in the production of tantalum capacitors, which are widely used in portable electronic devices due to their high capacitance and reliability. The compound's ability to form stable oxides contributes to the performance of these components under various conditions .

Table 2: Electronic Applications of this compound

| Component | Properties | Applications |

|---|---|---|

| Tantalum Capacitors | High capacitance, reliability | Used in smartphones, laptops, etc. |

| High-Power Resistors | Excellent conductivity and corrosion resistance | Employed in power electronics |

Biocompatibility and Medical Applications

Tantalum compounds, including this compound, are recognized for their biocompatibility, making them suitable for medical implants and devices. Their inertness to bodily fluids reduces the risk of adverse reactions, which is critical for long-term implantation .

Table 3: Medical Applications of this compound

| Application | Description |

|---|---|

| Medical Implants | Used in orthopedic and dental implants due to biocompatibility. |

| Surgical Tools | Manufacturing of surgical instruments that require corrosion resistance. |

Catalytic Applications

This compound has shown promise as a catalyst in various chemical reactions, including oxidation processes and polymer synthesis. Its ability to form complexes allows it to participate effectively in catalytic cycles .

Table 4: Catalytic Applications of this compound

| Reaction Type | Description |

|---|---|

| Oxidation Reactions | Catalyzes oxidation processes for organic compounds. |

| Polymerization | Facilitates polymerization reactions in industrial processes. |

Case Study 1: Thin Film Deposition

A study investigated the use of this compound in chemical vapor deposition (CVD) for producing thin tantalum films on silicon substrates. The research demonstrated that varying deposition parameters influenced film morphology and electrical properties significantly, highlighting the importance of TaCl₃ as a precursor in microelectronics manufacturing .

Case Study 2: Biocompatibility Assessment

Research focused on evaluating the biocompatibility of tantalum-based implants showed that this compound-derived materials exhibited minimal cytotoxicity and favorable integration with bone tissue. This supports its use in orthopedic applications where long-term stability is essential .

作用机制

The mechanism by which tantalum chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can participate in a range of chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved depend on the specific ligands and reaction conditions used.

相似化合物的比较

Tantalum chloride can be compared with other similar compounds, such as:

Tantalum(V) Chloride (TaCl5): Tantalum(V) chloride is an inorganic compound with the formula TaCl5.

Niobium(III) Chloride (NbCl3): Niobium(III) chloride is a similar compound that forms complexes with various ligands and participates in similar types of chemical reactions.

Tantalum chloride is unique due to its specific range of compositions and its ability to form a variety of complexes with different ligands .

属性

CAS 编号 |

13569-67-0 |

|---|---|

分子式 |

Cl3Ta |

分子量 |

287.3 g/mol |

IUPAC 名称 |

trichlorotantalum |

InChI |

InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |

InChI 键 |

UDKRLEXYBPHRQF-UHFFFAOYSA-K |

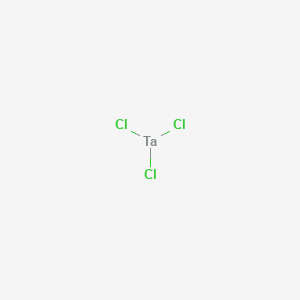

SMILES |

Cl[Ta](Cl)Cl |

规范 SMILES |

Cl[Ta](Cl)Cl |

Key on ui other cas no. |

13569-67-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。